3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine
Description
Structural Classification and Nomenclature of Pyrazolo[3,4-b]pyridine Systems
The pyrazolopyridine system is characterized by a ten-pi-electron aromatic structure. The fusion of the five-membered pyrazole (B372694) ring and the six-membered pyridine (B92270) ring can occur in several ways, leading to five distinct constitutional isomers known as congeners. sigmaaldrich.com The nomenclature "[3,4-b]" indicates that the pyrazole ring is fused at its 3 and 4 positions to the 'b' face (the bond between atoms 2 and 3) of the pyridine ring.
Furthermore, pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen can exist in two tautomeric forms: the 1H- and 2H-isomers. nih.gov Computational studies have shown the 1H-tautomer to be significantly more stable. mdpi.com Consequently, while the designation "3H" is specified in the subject compound's name, the scientifically prevalent and more stable form is the 1H-tautomer, often written as 3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine. The numbering of the atoms in the fused ring system follows established IUPAC conventions.
Table 1: Isomeric Forms of the Pyrazolopyridine Scaffold
| Isomer Name | Fusion Pattern |
|---|---|
| Pyrazolo[3,4-b]pyridine | Pyrazole fused at C3-C4 to Pyridine C2-C3 |
| Pyrazolo[3,4-c]pyridine | Pyrazole fused at C3-C4 to Pyridine C3-C4 |
| Pyrazolo[4,3-c]pyridine | Pyrazole fused at C4-C3 to Pyridine C3-C4 |
| Pyrazolo[4,3-b]pyridine | Pyrazole fused at C4-C3 to Pyridine C2-C3 |
| Pyrazolo[1,5-a]pyridine | Pyrazole fused at N1-C5 to Pyridine N1-C2 |
Historical Development of Research on the Pyrazolo[3,4-b]pyridine Scaffold
Research into the pyrazolo[3,4-b]pyridine core dates back over a century. The first synthesis of a monosubstituted derivative was reported by Ortoleva in 1908. sigmaaldrich.com This was followed shortly after, in 1911, by the work of Bülow, who synthesized several N-phenyl-3-methyl substituted derivatives. sigmaaldrich.com
The initial academic curiosity rapidly evolved into significant interest from the medicinal chemistry community. This interest was largely driven by the structural analogy between the pyrazolo[3,4-b]pyridine scaffold and naturally occurring purine (B94841) bases, such as adenine (B156593) and guanine. sigmaaldrich.com This similarity suggested that these synthetic compounds could interact with the same biological targets as purines, such as enzymes and receptors, making them attractive candidates for drug development.
Over the decades, this has proven to be a fruitful area of research, with tens of thousands of pyrazolo[3,4-b]pyridine derivatives being synthesized and studied. nih.gov The scaffold has been identified as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities. nih.gov These activities include potential use as antiviral, antibacterial, anti-inflammatory, and anti-tumor agents. nih.gov A particularly prominent area of modern research is the development of pyrazolo[3,4-b]pyridine-based kinase inhibitors for cancer therapy.
Table 2: Key Milestones in Pyrazolo[3,4-b]pyridine Research
| Year | Milestone | Significance |
|---|---|---|
| 1908 | First synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine by Ortoleva. sigmaaldrich.com | Marks the beginning of the chemistry of this scaffold. |
| 1911 | Synthesis of N-phenyl-3-methyl derivatives by Bülow. sigmaaldrich.com | Expanded the synthetic accessibility of the core structure. |
| Mid-20th Century | Recognition of the scaffold's similarity to purine bases. sigmaaldrich.com | Spurred interest in its potential as a bioactive molecule. |
| Late 20th - Early 21st Century | Discovery of broad biological activities. nih.gov | Established the scaffold as a "privileged" structure in medicinal chemistry. |
| 2010s - Present | Development as potent kinase inhibitors. | Highlights the scaffold's importance in modern oncology drug discovery. |
Unique Attributes and Research Focus on 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine
The specific compound this compound is distinguished by its two substituents on the core pyrazolopyridine framework: a bromine atom at position 3 and a methyl group at position 6. These seemingly simple additions bestow unique attributes that define its primary role in chemical research as a versatile synthetic intermediate.
The bromine atom at the C3 position of the pyrazole ring is the most functionally significant feature. Halogenated heterocyclic compounds are invaluable building blocks in organic synthesis and medicinal chemistry. nih.gov The carbon-bromine bond provides a reactive site for a wide array of metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Negishi reactions. rsc.org This allows for the strategic and efficient introduction of diverse chemical moieties (e.g., aryl, alkyl, amino, and cyano groups) at this position, enabling the construction of large libraries of complex molecules from a single, common intermediate.
Given these attributes, the research focus on this compound is not typically as a final, biologically active product, but rather as a key building block for creating more elaborate molecules. Its structure is particularly well-suited for the synthesis of kinase inhibitors, where the pyrazolo[3,4-b]pyridine core often serves as an ATP-mimetic hinge-binding element. The bromine at C3 allows for the exploration of substituents that can interact with the solvent-exposed region of the kinase active site, a common strategy for achieving inhibitor potency and selectivity.
Table 3: Properties and Attributes of 3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
| Property | Description |
|---|---|
| Molecular Formula | C₇H₆BrN₃ |
| Core Scaffold | Pyrazolo[3,4-b]pyridine |
| Key Functional Group (C3) | Bromo (-Br) |
| Significance of Bromo Group | Versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). rsc.org |
| Key Functional Group (C6) | Methyl (-CH₃) |
| Significance of Methyl Group | Modulates electronic properties, lipophilicity, and steric interactions. nih.gov |
| Primary Research Application | Key intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical drug discovery. nih.gov |
| Therapeutic Area of Interest | Building block for kinase inhibitors in oncology and inflammatory diseases. |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOBCLGKSCKEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(N=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90790862 | |
| Record name | 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677033-10-2 | |
| Record name | 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo 6 Methyl 3h Pyrazolo 3,4 B Pyridine and Its Derivatives
Strategies for Annulation of the Pyridine (B92270) Ring System
The construction of the pyridine ring onto a pyrazole (B372694) core, typically starting from a 5-aminopyrazole derivative, is the most prevalent strategy for synthesizing pyrazolo[3,4-b]pyridines. nih.gov This approach utilizes the aminopyrazole as a dinucleophile which reacts with a biselectrophilic three-carbon component to form the six-membered pyridine ring. nih.gov
Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecules like pyrazolo[3,4-b]pyridines. nih.gov These reactions are particularly advantageous for creating diverse molecular libraries. acs.org
A common MCR strategy involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as a β-ketonitrile or β-diketone. nih.govafricaresearchconnects.com This approach avoids issues of regioselectivity that can arise when using pre-formed, unsymmetrical 1,3-dicarbonyl compounds by generating the 1,3-bis-electrophile in situ. mdpi.comnih.gov For instance, the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with 4-anisaldehyde and various p-substituted β-ketonitriles in acetic acid under microwave irradiation yields highly substituted pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives. africaresearchconnects.com
| Reactant A | Reactant B | Reactant C | Conditions | Product | Yield (%) | Ref |
| 5-aminopyrazole | Aldehyde | β-ketoamide | Acetic Acid, MW | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one | Moderate-Good | acs.org |
| 3-aminopyrazol-5-one | Salicylaldehyde | Acetylacetic ester | Acetic Acid, Piperidine, Reflux | 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridin-1,6-dione | Good | nih.gov |
| 5-aminopyrazole | 4-anisaldehyde | p-substituted β-ketonitrile | Acetic Acid, MW | 6-(Aryl)-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | High | africaresearchconnects.com |
This table presents examples of multi-component reactions used to synthesize fused pyrazolo[3,4-b]pyridine systems.
Cascade reactions, where a series of intramolecular transformations occur sequentially in one pot, provide a powerful method for rapidly constructing complex heterocyclic systems from simple precursors. A notable example is the cascade 6-endo-dig cyclization for the synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov
This methodology involves the reaction of 5-aminopyrazoles with alkynyl aldehydes. The reaction proceeds via activation of the carbon-carbon triple bond, leading to an intramolecular cyclization. This approach demonstrates excellent regioselectivity, affording only the C6-substituted pyrazolo[3,4-b]pyridine products when using alkynyl aldehydes. The process is versatile, allowing for the switchable synthesis of halogenated (using iodine or NBS) and non-halogenated derivatives by selecting the appropriate C≡C bond activation agent. nih.gov
| 5-Aminopyrazole Substrate | Alkynyl Aldehyde Substrate | Reagent/Catalyst | Product | Yield (%) | Ref |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Ag2CO3, TFA | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 90 | nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | I2, TFA | 4-Iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 85 | nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-(p-tolyl)propiolaldehyde | NBS, TFA | 4-Bromo-3-methyl-6-(p-tolyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 81 | nih.gov |
This table illustrates the versatility of cascade 6-endo-dig cyclization in producing various substituted pyrazolo[3,4-b]pyridines.
Transition metal catalysis, particularly with palladium, offers efficient and versatile pathways for the synthesis and functionalization of the pyrazolo[3,4-b]pyridine core. Palladium-catalyzed reactions can facilitate the key C-C and C-N bond formations required for the cyclocondensation step.
An efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl aldehydes with 5-aminopyrazoles. rsc.orgresearchgate.net This reaction, often enhanced by microwave irradiation, proceeds in good yields. The scope is broad, allowing for the synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines and related fused systems. rsc.org Beyond ring formation, palladium catalysis is crucial for derivatization. For example, Pd-catalyzed aminocarbonylation is an expedient route to 1H-pyrazolo[3,4-b]pyridine-3-carboxamides. thieme.de Similarly, Buchwald-Hartwig and Suzuki coupling reactions are employed to functionalize bromo-substituted pyrazolo[3,4-b]pyridines, demonstrating the utility of these methods for building molecular complexity. nih.gov Lewis acids like Zirconium(IV) chloride (ZrCl4) have also been used to catalyze the condensation between 5-aminopyrazoles and unsaturated ketones to form the pyrazolo[3,4-b]pyridine ring. mdpi.com
| Reactants | Catalyst System | Conditions | Product Type | Yield (%) | Ref |
| β-halovinyl aldehyde, 5-aminopyrazole | Pd(OAc)2, PPh3, K2CO3 | MW, Solvent-free | Substituted pyrazolo[3,4-b]pyridine | 81 | rsc.org |
| 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, Amine | Pd catalyst | - | 1H-pyrazolo[3,4-b]pyridine-3-carboxamide | up to 99 | thieme.de |
| 5-bromo-3-iodo-pyrazolo[3,4-b]pyridine, Aminobenzoate | Pd2(dba)3, xantphos, Cs2CO3 | Dry dioxane, 90°C | Buchwald-Hartwig coupling product | 48.5 | nih.gov |
| Unsaturated ketone, 5-amino-1-phenylpyrazole | ZrCl4 | EtOH/DMF (1:1) | Substituted pyrazolo[3,4-b]pyridine | 13-28 | mdpi.com |
This table highlights various metal-catalyzed reactions for the synthesis and functionalization of the pyrazolo[3,4-b]pyridine scaffold.
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity compared to conventional heating methods. mdpi.com The synthesis of pyrazolo[3,4-b]pyridines has significantly benefited from this technology, particularly in the context of MCRs and metal-catalyzed reactions. osi.lv
For example, the three-component reaction between 5-aminopyrazoles, paraformaldehyde, and cyclic β-diketones to form pyrazolo[3,4-b]pyridine-spirocycloalkanediones can be performed efficiently under microwave irradiation. researchgate.net Similarly, palladium-catalyzed cyclocondensations of β-halovinyl aldehydes and aminopyrazoles are effectively conducted in a microwave reactor under solvent-free conditions, providing the desired products in minutes rather than hours. rsc.orgresearchgate.net The one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles, aldehydes, and β-ketonitriles also shows superior results with microwave heating. africaresearchconnects.com The application of microwave assistance is a cross-cutting improvement applicable to many of the synthetic strategies discussed. acs.orgacs.org
Strategies for Annulation of the Pyrazole Ring System
While less common than pyridine annulation, the construction of the pyrazole ring onto a pre-functionalized pyridine core is an alternative and valuable synthetic strategy. mdpi.comnih.gov This approach typically involves the reaction of a hydrazine derivative with a suitably substituted pyridine bearing electrophilic centers at positions 2 and 3.
A modern example of this strategy is the synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net The synthesis proceeds through a sequence of S_NAr (nucleophilic aromatic substitution) and a modified Japp–Klingemann reaction. This method combines the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner, offering operational simplicity. nih.gov Another approach involves the treatment of substituted pyridones with hydrazines, which can lead to the formation of pyrazolo[3,4-b]pyridin-6-ones. researchgate.net
Regioselective and Stereoselective Synthesis of Substituted Pyrazolo[3,4-b]pyridines
Controlling regioselectivity is a critical challenge in the synthesis of substituted pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials. nih.gov For instance, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of two regioisomers. The product ratio depends on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov
Several strategies have been developed to achieve high regioselectivity. The use of MCRs, where the biselectrophile is formed in situ from an aldehyde and a ketone, often proceeds with high or complete regioselectivity. nih.gov The cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes also exhibits excellent regioselectivity, exclusively yielding C6-substituted products. nih.gov A one-pot, three-component reaction of 5-aminopyrazole, ethyl acetoacetate, and aromatic aldehydes has been reported to be highly regioselective. researchgate.net
While many synthetic targets are achiral, the development of stereoselective methods is crucial for accessing chiral pyrazolo[3,4-b]pyridine derivatives. An N-heterocyclic carbene (NHC)-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines has been developed for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. This method produces a diverse set of products in excellent yields and with high enantioselectivities under mild conditions. rsc.org
| Reaction Type | Key Reactants | Outcome | Significance | Ref |
| Cascade 6-endo-dig Cyclization | 5-Aminopyrazoles, Alkynyl Aldehydes | Excellent Regioselectivity | Forms only C6-substituted products. | nih.gov |
| Multi-Component Reaction | 5-Aminopyrazole, Aldehyde, Ketone | High Regioselectivity | In situ generation of symmetrical intermediate avoids isomeric mixtures. | nih.gov |
| NHC-Catalyzed [3+3] Annulation | Enals, Pyrazol-5-amines | Excellent Enantioselectivity | Provides efficient access to chiral pyrazolo[3,4-b]pyridin-6-ones. | rsc.org |
This table summarizes key findings in the regioselective and stereoselective synthesis of pyrazolo[3,4-b]pyridines.
Green Chemistry Principles in Pyrazolo[3,4-b]pyridine Synthesis
The integration of green chemistry principles into the synthesis of pyrazolo[3,4-b]pyridines aims to reduce the environmental impact of chemical processes by employing methodologies that are more efficient, use less hazardous substances, and generate minimal waste. Key green approaches include the use of alternative energy sources like microwave and ultrasound irradiation, solvent-free reaction conditions, and the application of reusable catalysts.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. osi.lv In the context of pyrazolo[3,4-b]pyridine synthesis, microwave-assisted protocols have been successfully employed in multicomponent reactions. For instance, the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved with high efficiency under microwave irradiation. mdpi.com One notable example involves a three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones, which proceeds under microwave irradiation at 200°C for 25 minutes to afford pyrazolo[3,4-b]pyridine-spirocycloalkanediones in yields ranging from 20-85%. nih.gov Another microwave-assisted, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines has been developed, highlighting the pot- and step-economy of this approach. nih.gov
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound-assisted synthesis (UAS) has been effectively utilized for the preparation of pyrazolo[3,4-b]pyridine derivatives. Research has demonstrated that the use of ultrasonic irradiation can lead to shorter reaction times and higher yields compared to conventional methods. jocpr.comjocpr.com For example, the synthesis of various pyrazolo[3,4-b]pyridine derivatives from 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine showed a significant increase in yields (from 70-79% to 87-93%) and a reduction in reaction time when conducted under ultrasonic irradiation. jocpr.comjocpr.com
Solvent-Free Synthesis:
Conducting reactions in the absence of a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Solvent-free, or solid-state, synthesis of pyrazolo[3,4-b]pyridine derivatives has been shown to be a highly efficient and environmentally benign approach. One study reports the solvent-free synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives, which resulted in yields of 55%-70% in a significantly shorter time frame compared to the conventional refluxing method. nih.gov Additionally, the use of a reusable nano-magnetic metal-organic framework (MOF) as a catalyst has enabled the high-yield synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions at 100°C. nih.gov
Catalysis:
The use of efficient and reusable catalysts is a cornerstone of green chemistry. In the synthesis of pyrazolo[3,4-b]pyridines, various catalysts have been employed to improve reaction efficiency and facilitate greener processes. Zirconium(IV) chloride (ZrCl₄) has been utilized as a green Lewis acid catalyst for the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones to form the pyrazolo[3,4-b]pyridine core. mdpi.com Furthermore, a novel nano-magnetic metal-organic framework based on Fe₃O₄ has been successfully used as a recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridines in high yields under solvent-free conditions. nih.gov
Table 1: Comparison of Green Synthetic Methodologies for Pyrazolo[3,4-b]pyridine Derivatives
| Methodology | Reactants | Conditions | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | 5-aminopyrazoles, paraformaldehyde, cyclic β-diketones | 300 W, 200°C | 20-85 | 25 min | nih.gov |
| Microwave-Assisted | methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | 160°C | 60-85 | 55 min | nih.gov |
| Ultrasound-Assisted | 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, N-(aryl)-2-chloro-acetamides | Ultrasonic irradiation | 87-93 | Shorter than conventional | jocpr.comjocpr.com |
| Solvent-Free | 3-methyl-1-phenyl-1H-pyrazol-5-amine, esters | Solvent-free | 55-70 | Shorter than conventional | nih.gov |
| Catalytic (Nano-MOF) | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, 100°C, solvent-free | High | Short | nih.gov |
Total Synthesis and Semisynthesis of Complex Pyrazolo[3,4-b]pyridine Architectures
The structural complexity of certain biologically active molecules necessitates advanced synthetic strategies, including total synthesis and semisynthesis, to construct intricate pyrazolo[3,4-b]pyridine architectures.
Semisynthesis from Natural Products:
Semisynthesis, which involves the chemical modification of naturally occurring compounds, offers an efficient route to novel and complex molecules. A notable example is the semisynthesis of functionalized pyrazolo[3,4-b]pyridines from natural products such as estrone, formononetin, and eudistomin Y₁. nih.gov This approach involves the conversion of phenolic hydroxyl groups in these natural products into trifluoromethanesulfonates, followed by Sonogashira coupling and deketalization to yield alkynaldehyde intermediates. These intermediates then undergo a cascade 6-endo-dig cyclization with 5-aminopyrazoles to afford the desired natural product-functionalized pyrazolo[3,4-b]pyridines in moderate to good yields. nih.gov This strategy not only provides access to complex architectures but also allows for the structural diversification of known bioactive natural products.
Table 2: Semisynthesis of Pyrazolo[3,4-b]pyridine Derivatives from Natural Products
| Natural Product Precursor | Key Transformation Steps | Final Product | Reference |
|---|
Synthesis of Complex Pyrazolo[3,4-b]pyridine Architectures:
While the total synthesis of a complex natural product containing the specific 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine core is not extensively documented, the synthesis of other complex, biologically active pyrazolo[3,4-b]pyridine analogs demonstrates the advanced methodologies employed to construct intricate molecular frameworks. These often involve multi-step sequences and the strategic use of cross-coupling reactions to build complexity. For instance, the synthesis of potent and selective kinase inhibitors often relies on the construction of a highly substituted pyrazolo[3,4-b]pyridine scaffold. nih.gov These syntheses may start from a pre-functionalized pyrazolo[3,4-b]pyridine core, such as 5-Bromo-1H-pyrazolo[3,4-b]pyridine, which is then elaborated through a series of reactions including iodination, N-alkylation, and Suzuki or other palladium-catalyzed cross-coupling reactions to introduce various substituents and build the final complex architecture. nih.gov Such approaches showcase the versatility of the pyrazolo[3,4-b]pyridine scaffold in the design and synthesis of complex, bioactive molecules.
Investigative Studies on the Chemical Reactivity and Functionalization of the Pyrazolo 3,4 B Pyridine Core
Electrophilic Substitution Reactions on the Pyrazolo[3,4-b]pyridine System
The pyrazolo[3,4-b]pyridine ring system is susceptible to electrophilic substitution, although the pyridine (B92270) ring's inherent electron deficiency can make these reactions challenging compared to benzene. The position of substitution is influenced by the existing substituents and the reaction conditions. For instance, the nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine with nitric acid in sulfuric acid primarily results in substitution at the para-position of the benzyl (B1604629) group, indicating the deactivation of the heterocyclic core towards electrophiles. However, direct halogenation of the pyrazolo[3,4-b]pyridine ring is possible. Bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine has been shown to yield substitution at the 3-position of the heterocyclic core. mdpi.comwikipedia.orgrsc.org
While specific studies on the electrophilic substitution of 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine are not extensively documented, the existing literature on related compounds suggests that further electrophilic attack would likely occur on the pyridine ring, with the position being directed by the existing methyl and bromo substituents.
Nucleophilic Substitution Reactions, with a Focus on Halogenated Derivatives (e.g., this compound)
Halogenated pyrazolo[3,4-b]pyridines, such as this compound, are valuable substrates for nucleophilic substitution reactions. The bromine atom at the C3 position is activated towards displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the fused pyridine ring.
These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a Meisenheimer-like intermediate, which then expels the bromide ion to restore aromaticity. youtube.comnih.govlibretexts.orgyoutube.com The reactivity of halopyridines in nucleophilic aromatic substitution generally follows the order of leaving group ability (I > Br > Cl > F), although this can be influenced by the nature of the nucleophile and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The bromine atom in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the bromo-substituted pyrazolopyridine with an organoboron reagent, such as a boronic acid or ester. beilstein-journals.orgresearchgate.netresearchgate.net While specific examples with this compound are not detailed in the provided search results, the general applicability of this reaction to bromo-pyridines and other bromo-heterocycles is well-established. beilstein-journals.orgresearchgate.netresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromo-substituted pyrazolopyridine with an amine. wikipedia.orglibretexts.orgchemspider.comchemspider.comstackexchange.com This method is highly versatile for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reaction conditions generally involve a palladium catalyst, a suitable phosphine ligand, and a base.
Below are representative tables illustrating the likely conditions and outcomes for these reactions based on general procedures for similar substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | Data not available |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | Data not available |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | Data not available |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 120 | Data not available |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | Data not available |
Derivatization Strategies and Modulations at N1, C3, C4, C5, and C6 Positions
The functionalization of the pyrazolo[3,4-b]pyridine core can be achieved at various positions, allowing for the synthesis of a diverse library of compounds.
N1 Position: The nitrogen at the 1-position of the pyrazole (B372694) ring can be readily alkylated or arylated using appropriate electrophiles in the presence of a base. This modification is crucial for modulating the electronic properties and biological activity of the molecule. wikipedia.org
C3 Position: As discussed, the C3 position, when substituted with a halogen like in this compound, is a key site for functionalization through cross-coupling and nucleophilic substitution reactions.
C4 and C5 Positions: Direct functionalization at the C4 and C5 positions of the pyridine ring can be challenging due to the electronic nature of the ring. However, lithiation followed by quenching with an electrophile can be a viable strategy, although regioselectivity can be an issue. For pyridines, functionalization at the C4 position can be achieved via metalation. quora.com
C6 Position: The methyl group at the C6 position in the target compound can potentially be functionalized through radical reactions or by conversion to other functional groups, although this is generally less common than modifications at other sites.
Ring Transformations and Rearrangement Reactions of the Pyrazolo[3,4-b]pyridine Scaffold
Ring transformations and rearrangements of the pyrazolo[3,4-b]pyridine scaffold are less common but can provide access to novel heterocyclic systems. One documented example involves the ring opening of a pyrazolo[3,4-b]pyridine derivative. The reaction of N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione proceeds via an isobenzofuranone ring opening in a Michael-type reaction to form functionalized pyrazolo[3,4-b]pyridines. nih.govcdnsciencepub.comnih.gov This type of reaction highlights the potential for using the pyrazolo[3,4-b]pyridine system as a precursor for more complex structures.
Oxidation and Reduction Chemistry of the Pyrazolo[3,4-b]pyridine System
The pyrazolo[3,4-b]pyridine system can undergo both oxidation and reduction reactions, leading to further functionalization.
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. mdpi.comwikipedia.orgrsc.orgscripps.eduwikipedia.orgchemtube3d.com For example, the N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine yields the 7-oxide. mdpi.comwikipedia.orgrsc.org Pyridine N-oxides are valuable intermediates as they can activate the pyridine ring for further reactions. The oxygen atom can be subsequently removed if desired.
Reduction: Reduction of substituents on the pyrazolo[3,4-b]pyridine ring is a common transformation. For instance, a nitro group, which can be introduced via electrophilic nitration (though often on an activating substituent rather than the core), can be reduced to an amino group. wikipedia.orgcommonorganicchemistry.comresearchgate.net This is typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reducing metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl). wikipedia.orgcommonorganicchemistry.comresearchgate.net This amino group can then serve as a handle for further derivatization.
Applications of the Pyrazolo 3,4 B Pyridine Scaffold in Modern Chemical Research
Strategic Design Principles for Scaffold Exploration in Chemical Biology
The exploration of the pyrazolo[3,4-b]pyridine scaffold in chemical biology is guided by several key design principles, primarily centered on rational drug design and scaffold hopping. This framework is recognized as a valuable starting point for the development of inhibitors for various protein kinases, which are crucial targets in cellular signaling pathways. rsc.orgnih.gov
One primary strategy involves scaffold hopping , where the core of a known, potent ligand is replaced with the pyrazolo[3,4-b]pyridine framework while maintaining or improving target interaction. nih.gov For instance, in the design of Tropomyosin receptor kinase (TRK) inhibitors, the pyrazolo[3,4-b]pyridine scaffold was selected as a novel core. nih.gov The design rationale posits that the pyrazole (B372694) portion of the scaffold can act as a hydrogen bond center, while the fused pyridine (B92270) ring can engage in π–π stacking interactions with key amino acid residues, such as phenylalanine, in the target's binding site. nih.gov
Another key principle is the use of the scaffold as a rigid core for building a combinatorial library of compounds with multiple points of diversity. biorxiv.org This is achieved through multi-component reactions that allow for the facile introduction of various substituents at different positions on the heterocyclic rings. biorxiv.orgnih.gov For example, a common synthetic route involves the condensation of 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons, which enables systematic variation of substituents to probe the chemical space around the core structure. biorxiv.orgmdpi.com This systematic approach is fundamental to creating libraries for high-throughput screening and identifying initial hit compounds.
Rational drug design strategies are also employed, particularly in the development of inhibitors for specific enzymes like TANK-binding kinase 1 (TBK1). nih.gov By analyzing the binding modes of known inhibitors, researchers can design pyrazolo[3,4-b]pyridine derivatives that mimic key interactions. This involves fragment splicing strategies, where fragments from different known ligands are combined onto the new scaffold to optimize binding. nih.gov
Structure-Activity Relationship (SAR) Methodologies for Scaffold Optimization in Ligand Design
Once initial "hit" compounds based on the pyrazolo[3,4-b]pyridine scaffold are identified, Structure-Activity Relationship (SAR) studies are crucial for optimizing their properties. SAR methodologies involve the systematic modification of the molecule's structure to understand how these changes affect its interaction with a target.
For pyrazolo[3,4-b]pyridine derivatives, SAR studies typically focus on the impact of different substituents at various positions of the bicyclic system. For example, in the development of potent TBK1 inhibitors, researchers synthesized a series of derivatives to dissect the SAR. nih.gov Initial modifications, such as replacing an indole (B1671886) ring with short alkylamino fragments, were found to result in no significant inhibitory activity, highlighting the importance of specific bulky or aromatic groups at that position. nih.gov Subsequent rounds of optimization focused on modifying other parts of the molecule, leading to the discovery of highly potent inhibitors. nih.gov
Similarly, in the optimization of phosphodiesterase 4 (PDE4) inhibitors, SAR studies of the 5-position of the pyrazolo[3,4-b]pyridine ring led to the discovery of compounds with improved properties. mdpi.com These studies are often guided by computational modeling and X-ray crystallography to provide a structural basis for the observed activity changes. nih.gov The goal is to identify substitutions that enhance binding affinity, selectivity, and other critical parameters without introducing undesirable characteristics. The systematic variation of functional groups allows for the mapping of the target's binding pocket and the identification of key interaction points, such as hydrogen bond donors/acceptors and hydrophobic pockets.
Development of Pyrazolo[3,4-b]pyridine-Based Catalysts
A review of the current chemical literature did not yield sufficient information regarding the development or application of the pyrazolo[3,4-b]pyridine scaffold itself as a catalyst. Research has predominantly focused on the synthesis of this scaffold using various catalytic methods, rather than employing the scaffold as a catalytic agent.
Integration of Pyrazolo[3,4-b]pyridine Moieties in Functional Materials (e.g., Dyes)
The unique photophysical properties of the pyrazolo[3,4-b]pyridine scaffold have led to its integration into various functional materials, particularly fluorescent dyes and chemical probes. The rigid, conjugated system often imparts significant fluorescence, which can be tuned by the introduction of different substituents. mdpi.comnih.gov
Researchers have synthesized novel pyrazolo[3,4-b]pyridines that exhibit exciting photophysical properties, such as exceptionally large Stokes shifts. mdpi.com A large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a highly desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. For instance, a dimethylamine (B145610) phenyl-bearing pyrazolopyridine was noted for this property. mdpi.com These fluorescent derivatives have been successfully used to "stain" and selectively bind to amyloid plaques in brain tissue samples from Alzheimer's disease patients, demonstrating their potential as probes for disease diagnosis. mdpi.com
Furthermore, the introduction of π-donating groups to the fused aromatic system can result in highly fluorescent properties and strong intramolecular charge transfer (ICT) character. researchgate.net This has led to the development of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores. These materials exhibit high fluorescence quantum yields and good electrochemical and thermal stabilities, making them attractive for applications in organic light-emitting diodes (OLEDs) and as chemosensors. researchgate.net The photophysical properties of these dyes can be systematically investigated using techniques like absorption and fluorescence spectroscopy. researchgate.net
| Compound | Substitution Pattern | Key Photophysical Property | Potential Application | Reference |
|---|---|---|---|---|
| Dimethylamino-phenyl pyrazolopyridine | 4-(N,N-dimethylamino)-phenyl at C4 | Exceptionally large Stokes shift | Amyloid plaque probe | mdpi.com |
| Pyrene-substituted pyrazolopyridine | Pyrene group at C4 | High and selective binding to amyloid plaques | Amyloid plaque probe | mdpi.com |
| Coumarin Chromophores | Fused with a coumarin moiety | High fluorescence quantum yields, ICT character | OLEDs, Chemosensors | researchgate.net |
Computational Approaches for Predicting Ligand-Target Interactions
Computational chemistry plays a pivotal role in understanding and predicting how pyrazolo[3,4-b]pyridine derivatives interact with their biological targets, thereby accelerating the design and optimization process. These methods provide insights into binding modes and affinities, excluding the prediction of biological or clinical outcomes.
Molecular Docking is a widely used technique to predict the preferred orientation of a ligand when bound to a target protein. nih.govacs.org For pyrazolo[3,4-b]pyridine derivatives, docking studies have been performed against various kinases, such as TRKA, to elucidate binding interactions. nih.govresearchgate.net These studies can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. researchgate.net For example, docking of a pyrazolo[3,4-b]pyridine ligand (L5) into the TRKA active site showed the formation of five conventional hydrogen bonds with residues Glu546, Met620, Lys627, and Lys572, as well as carbon-hydrogen bonds with Gly623, Glu618, and Asp703. researchgate.net Docking scores provide a quantitative estimate of binding affinity, helping to rank and prioritize compounds for synthesis. nih.govresearchgate.net
Pharmacophore Modeling is used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target. For a series of pyrazolo[3,4-b]pyridine derivatives, a pharmacophore hypothesis (ADRR_1) was generated, identifying key characteristics required for biological activity. nih.govresearchgate.net This model can then be used for virtual screening of large compound databases, such as the ZINC database, to identify new molecules containing the desired pharmacophore that could potentially bind to the target. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations are employed to study the stability and dynamics of the ligand-protein complex over time. MD simulations have been used to confirm the stability of a TRKA-ligand complex, underscoring the robust interactions predicted by docking studies. nih.govresearchgate.net
| Ligand Series | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 37 Pyrazolo[3,4-b]pyridine ligands | TRKA | -12.672 to -14.169 | Glu546, Met620, Lys627, Lys572 | nih.govresearchgate.net |
| ZINC Database Hit (ZINC000013331109) | TRKA | -10.775 | Not specified | nih.govresearchgate.net |
| Compound 2g | Bacterial Protein Target | -8.5 to -10.0 | Not specified | researchgate.net |
Methodological Advancements in Analytical Characterization of Pyrazolo[3,4-b]pyridine Derivatives
The unambiguous structural elucidation of novel pyrazolo[3,4-b]pyridine derivatives relies on a suite of modern analytical techniques. The synthesis of these compounds often results in complex structures, and in some cases, regioisomers that require precise characterization. nih.gov
Standard spectroscopic methods form the foundation of characterization. Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition of the synthesized molecule. researchgate.netnih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for detailed structural analysis in solution. One-dimensional ¹H and ¹³C NMR spectra provide essential information about the chemical environment of protons and carbons in the molecule. mdpi.comnih.govacs.orgresearchgate.net For instance, characteristic chemical shifts for protons on the pyridine (H-5) and pyrazole (H-3) rings can confirm the formation of the fused heterocyclic core. mdpi.com Advanced two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) , are employed for the complete and unambiguous assignment of all proton and carbon signals, which is especially critical for complex substitution patterns or for distinguishing between isomers. core.ac.uk
For definitive proof of structure in the solid state, single-crystal X-ray crystallography is the gold standard. nih.gov This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions. biorxiv.orgnih.gov The structural data obtained from X-ray analysis can also be correlated with theoretical calculations, such as those from Density Functional Theory (DFT), to provide a comprehensive understanding of the molecule's geometry and electronic properties. nih.govacs.org
Q & A
Q. What are the common synthetic routes for 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or ring-closing reactions. For example:
- One-pot cyclocondensation : Using 5-amino-pyrazole derivatives, benzoylacetonitriles, and pyrazole-carboxaldehydes with ammonium acetate or triethylamine as catalysts (yields ~70-85%) .
- Ring-closing reactions : Starting from 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) with hydroxylamine hydrochloride as a catalyst, achieving high yields due to favorable solvent polarity .
- Multi-component reactions : Ethyl acetoacetate and substituted amines under reflux conditions, optimized for scalability .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ammonium acetate | 70-85 | |
| Ring-closing | Hydroxylamine·HCl/DMF | 80-90 | |
| Multi-component reaction | Ethanol (reflux) | 65-75 |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation involves:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl at δ ~2.5 ppm, bromine-induced deshielding in aromatic protons) .
- X-ray crystallography : Confirms fused pyrazole-pyridine rings and bromine/methyl spatial orientation .
- Mass spectrometry : Molecular ion peaks ([M+H]) at m/z 212.05 align with the molecular formula CHBrN .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve contradictions in reported synthesis yields?
- Methodological Answer : Discrepancies in yields often arise from:
- Catalyst selection : Triethylamine vs. ammonium acetate impacts cyclization efficiency due to basicity differences .
- Solvent polarity : Polar aprotic solvents (DMF) enhance intermediate stabilization compared to ethanol .
- Temperature control : Reflux vs. microwave-assisted synthesis reduces side reactions (e.g., debromination) .
Recommendation : Use design-of-experiment (DoE) approaches to systematically vary parameters (e.g., catalyst loading, solvent ratio) and identify optimal conditions .
Q. What strategies address conflicting biological activity data in pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Contradictions may stem from:
- Substituent effects : Bromine at position 3 vs. 6 alters steric/electronic profiles, affecting enzyme binding (e.g., acetylcholinesterase inhibition) .
- Assay variability : Standardize cell-based vs. biochemical assays (e.g., IC values in cancer cell lines vs. isolated protein targets) .
Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity, in vivo models for efficacy) .
Q. How can derivatization of this compound enhance bioactivity?
- Methodological Answer : Functionalization strategies include:
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce electron-withdrawing/donating groups (Pd catalysts, ~60-80% yields) .
- Nucleophilic substitution : Replacement of bromine with amines or thiols under basic conditions .
- Carboxylic acid derivatives : Esterification or amidation at position 4 improves solubility and target engagement .
Table 2 : Bioactivity of Key Derivatives
| Derivative | Activity (IC) | Target | Reference |
|---|---|---|---|
| 3-Bromo-6-methyl-4-carboxyamide | 1.2 µM | Acetylcholinesterase | |
| 3-Iodo-5-fluoro analog | 0.8 µM | Kinase inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
